![molecular formula C21H21NO5 B1363559 (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid CAS No. 653589-37-8](/img/structure/B1363559.png)
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
“(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid” is a derivative of hydroxyproline . Hydroxyproline is an amino acid, abbreviated as Hyp or O, and is a major component of the protein collagen . It is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a study reported the enantioselective total synthesis of the amino acid (2S,4R,5R)-4,5-di-hydroxy-pipecolic acid starting from d-glucoheptono-1, 4-lactone . Another study reported the synthesis of a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[^18F]fluorobutanoic acid .Scientific Research Applications
1. Role in Peptide Synthesis and Structural Studies
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is prominently used in peptide synthesis. It has been applied in the synthesis of model peptides, demonstrating its utility in probing peptide structures. For instance, Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, related to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, and incorporated these amino acids in model peptides to study their conformational preferences using 19F NMR. This highlights the molecule's importance in conformational analysis of peptides (Tressler & Zondlo, 2014).
2. Application in Solid-Phase Peptide Synthesis
The compound is also valuable in solid-phase peptide synthesis (SPPS). Machetti et al. (2004) described the synthesis of free and Nα-Fmoc-/Nγ-Boc-protected (2S,4S)- and (2S,4R)-4-Aminopipecolic Acids, which are structurally similar to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. These amino acids, with their orthogonal Nα/Nγ-protection, are suitable for SPPS, emphasizing the compound's significance in facilitating the synthesis of complex peptides (Machetti et al., 2004).
3. Enhancing Sensitivity in NMR Studies
The structural characteristics of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid make it a valuable tool in NMR studies. For example, the study by Tressler and Zondlo (2014) demonstrates how derivatives of this compound can be sensitively detected in 19F NMR, suggesting potential applications in medicinal chemistry and as probes in NMR-based studies. The unique fluorine signatures of these derivatives offer enhanced sensitivity and specificity in NMR, facilitating the study of complex biological molecules (Tressler & Zondlo, 2014).
Mechanism of Action
Target of Action
It’s structurally similar to hydroxyproline, a key component of the protein collagen . Therefore, it may interact with similar biological targets or pathways.
Mode of Action
It’s known that hydroxyproline, a structurally similar compound, plays a crucial role in maintaining the stability of the triple helix structure of collagen . It’s plausible that (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid might interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to hydroxyproline, it might be involved in the collagen synthesis pathway .
Pharmacokinetics
A study on a similar compound, (2s,4r)-4-[18f]fluoroglutamine, revealed that both reversible and irreversible uptake play a similar role in its pharmacokinetics .
Result of Action
It’s known that hydroxyproline, a structurally similar compound, is crucial for the stability of the collagen triple helix .
properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGSLUBWMLBOFZ-YJYMSZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373261 | |
Record name | (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917099-02-6, 653589-37-8 | |
Record name | rel-1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-hydroxy-1,2-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917099-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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